molecular formula C11H11ClN2OS B023267 (3,4-Diaminophenyl)-(2-thienyl)methanone monohydrochloride CAS No. 61167-19-9

(3,4-Diaminophenyl)-(2-thienyl)methanone monohydrochloride

Cat. No. B023267
CAS RN: 61167-19-9
M. Wt: 254.74 g/mol
InChI Key: YGKYNZQJYDDBQJ-UHFFFAOYSA-N
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Description

(3,4-Diaminophenyl)-(2-thienyl)methanone monohydrochloride belongs to a class of organic compounds known for their unique chemical structures and potential applications in various fields, including materials science and pharmaceuticals. This compound, like others in its category, is studied for its synthesis, structural characteristics, and the broad spectrum of its chemical and physical properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including condensation, cyclization, and functional group transformations. These processes utilize various starting materials and catalysts to achieve the desired product with high yield and purity. For example, the synthesis of thieno[2,3-b]quinolin-2-yl)methanone derivatives demonstrates the complexity and efficiency of modern synthetic methods in producing complex organic molecules (Alizadeh & Roosta, 2018).

Molecular Structure Analysis

Molecular structure analysis of such compounds involves spectroscopic techniques and computational methods. Studies often employ NMR, IR, UV-Vis spectroscopy, and X-ray crystallography, complemented by density functional theory (DFT) calculations to elucidate the molecule's geometry, electronic structure, and vibrational spectra. These analyses help in understanding the compound's stability, reactivity, and interaction with other molecules (Shahana & Yardily, 2020).

Chemical Reactions and Properties

The chemical reactivity of (3,4-Diaminophenyl)-(2-thienyl)methanone monohydrochloride and its analogs is influenced by their functional groups and molecular structure. These compounds can undergo various chemical reactions, including nucleophilic substitution, addition reactions, and cyclization, leading to a wide range of derivatives with diverse properties and potential applications. The electronic and structural aspects, such as HOMO-LUMO gaps, also play a crucial role in their reactivity and interactions with biological targets (Sivakumar et al., 2021).

Physical Properties Analysis

The physical properties of these compounds, including melting points, solubility, and crystal structure, are crucial for their practical applications. X-ray crystallography provides detailed information on the molecular and crystal structure, highlighting the intermolecular interactions that influence the compound's stability and solubility. Such properties are essential for designing materials with specific characteristics and for the formulation of pharmaceuticals (Lakshminarayana et al., 2018).

properties

IUPAC Name

(3,4-diaminophenyl)-thiophen-2-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS.ClH/c12-8-4-3-7(6-9(8)13)11(14)10-2-1-5-15-10;/h1-6H,12-13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGKYNZQJYDDBQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C2=CC(=C(C=C2)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-Diaminophenyl)-(2-thienyl)methanone monohydrochloride

CAS RN

61167-19-9
Record name Methanone, (3,4-diaminophenyl)-2-thienyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61167-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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